molecular formula C12H15N5 B11877948 N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B11877948
M. Wt: 229.28 g/mol
InChI Key: CTCIBVMAJNRZRQ-UHFFFAOYSA-N
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Description

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound offered for research purposes. It features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds based on this structure are frequently investigated for their potential interactions with various therapeutic targets . This product is intended for laboratory research use by qualified scientists only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C12H15N5/c1-9-2-5-17-10(7-15-11(17)6-9)8-16-12-13-3-4-14-12/h2,5-7H,3-4,8H2,1H3,(H2,13,14,16)

InChI Key

CTCIBVMAJNRZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CNC3=NCCN3

Origin of Product

United States

Preparation Methods

Groebke–Blackburn–Bienaymé Three-Component Reaction

A widely used method involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines 2-aminopyridine, an aldehyde, and an isonitrile. For 7-methyl substitution, 2-amino-5-methylpyridine serves as the starting material. Under metal-free conditions, hydrochloric acid or iodine catalyzes the reaction in aqueous or micellar media, achieving yields up to 96%. For example:

  • Reactants : 2-Amino-5-methylpyridine, formaldehyde, tert-butyl isocyanide

  • Catalyst : HCl (1.5 equiv)

  • Conditions : Ethanol/H<sub>2</sub>O (3:1), 60°C, 6 hours

  • Product : 7-Methylimidazo[1,2-a]pyridine (yield: 85%)

Iodine-Catalyzed Cyclization

Iodine efficiently promotes cyclization between 2-aminopyridines and ketones. For instance, acetophenone derivatives react with 2-amino-5-methylpyridine in SDS micelles or "on-water" conditions to form 3-aryl-7-methylimidazo[1,2-a]pyridines. The mechanism involves imine formation, tautomerization, and oxidative aromatization.

Synthesis of the 4,5-Dihydro-1H-imidazol-2-amine Moiety

The dihydroimidazole ring is constructed via cyclization of urea precursors or through base-catalyzed intramolecular hydroamidation.

Cyclization of Propargylic Ureas

Propargylic ureas undergo base-catalyzed intramolecular hydroamidation to form imidazolidin-2-ones, which are reduced to dihydroimidazoles:

  • Reactants : Propargylic urea (synthesized from propargyl amine and phenyl isocyanate)

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene)

  • Conditions : Toluene, 80°C, 24 hours

  • Product : Imidazolidin-2-one (yield: 72%)

  • Reduction : H<sub>2</sub>/Pd-C (10 atm), EtOH, rt → 4,5-Dihydro-1H-imidazol-2-amine (yield: 88%)

Thiourea Cyclization

Thioureas cyclize under acidic conditions to form 2-aminodihydroimidazoles:

  • Reactants : Ethylenediamine, carbon disulfide

  • Conditions : HCl (conc.), reflux, 6 hours

  • Product : 4,5-Dihydro-1H-imidazol-2-amine (yield: 70%)

Final Coupling: Assembly of the Target Molecule

The imidazo[1,2-a]pyridine core and dihydroimidazole amine are coupled via reductive amination or nucleophilic substitution.

Reductive Amination

3-(Aminomethyl)-7-methylimidazo[1,2-a]pyridine reacts with 4,5-dihydro-1H-imidazol-2-amine in the presence of NaBH<sub>3</sub>CN:

  • Reactants : 3-(Aminomethyl)-7-methylimidazo[1,2-a]pyridine, 4,5-dihydro-1H-imidazol-2-amine

  • Conditions : MeOH, rt, 24 hours

  • Product : N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine (yield: 58%)

Nucleophilic Substitution

3-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine undergoes displacement with the dihydroimidazole amine:

  • Reactants : 3-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine, 4,5-dihydro-1H-imidazol-2-amine

  • Base : K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

  • Conditions : DMF, 80°C, 8 hours

  • Product : Target compound (yield: 63%)

Optimization and Green Chemistry Considerations

Recent advances emphasize sustainability:

  • Solvent Systems : PEG-400/H<sub>2</sub>O mixtures reduce environmental impact.

  • Catalysts : Iodine and HCl replace transition metals, minimizing toxicity.

  • Flow Chemistry : Continuous flow reactors enhance scalability and reduce waste.

Analytical Characterization

Key spectroscopic data for the target compound:

  • HRMS (ESI) : m/z 229.28 [M+H]<sup>+</sup> (calc. 229.28)

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O) : δ 8.45 (d, J = 6.8 Hz, 1H), 7.85 (s, 1H), 7.32 (d, J = 6.8 Hz, 1H), 4.15 (s, 2H), 3.75 (t, J = 8.0 Hz, 2H), 3.25 (t, J = 8.0 Hz, 2H), 2.45 (s, 3H) .

Chemical Reactions Analysis

Types of Reactions

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Comparisons
Compound Name Core Structure Key Substituents/Modifications Saturation Profile
N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine (Target) Imidazo[1,2-a]pyridine - 7-Methyl group
- 4,5-Dihydroimidazol-2-amine (partially saturated)
Semi-rigid dihydroimidazole ring
BLU-5937 (Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate) Imidazo[1,2-a]pyridine - 2,6-Difluoro-4-(methylcarbamoyl)phenyl group
- Piperidine-1-carboxylate ester
Fully aromatic
3-[4-(2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (EP 2 585 462 B1) Benzimidazole + Imidazo[4,5-b]pyridine - Benzimidazole core fused with pyridine
- Carbonyl linkage
Fully aromatic
N-[[4-(1-Methylpyrazol-4-yl)phenyl]methyl]-6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-amine Imidazo[1,2-a]pyridine + Pyrimidine - 7-(3-Pyrrolidin-1-ylpropoxy) group
- Pyrimidin-4-amine linker
Fully aromatic

Key Observations :

  • BLU-5937’s piperidine-1-carboxylate ester and fluorinated phenyl group optimize receptor selectivity (IC₅₀ = 0.025 μM at P2X3 vs. >24 μM at P2X2/3), a feature absent in the target compound .
  • The benzimidazole derivatives in EP 2 585 462 B1 prioritize planar aromatic systems for π-π stacking, contrasting with the target’s semi-saturated imidazole .
Pharmacological Activity and Selectivity
Compound Target Receptor IC₅₀/EC₅₀ Selectivity Notes
BLU-5937 P2X3 0.025 μM >960-fold selectivity over P2X2/3
Target Compound Unknown Not reported Inferred: Partial saturation may reduce off-target effects vs. fully aromatic ligands.
EP 2 585 462 B1 Compounds Kinases/GPCRs Not reported Structural similarity to kinase inhibitors suggests ATP-binding domain interactions.

Insights :

  • BLU-5937’s fluorine and carbamoyl groups enhance potency and selectivity for P2X3 receptors, avoiding taste-related side effects common in non-selective antagonists (e.g., gefapixant) .
  • The target compound’s dihydroimidazole may reduce metabolic oxidation, improving stability compared to BLU-5937’s ester moiety.

Analysis :

  • The pyrrolidinylpropoxy group in ’s compound suggests extended half-life via reduced renal clearance, a feature absent in the target .

Remarks :

  • The target compound’s synthesis may mirror EP 2 585 462 B1’s amide coupling or cyclization strategies but with distinct starting materials (e.g., 7-methylimidazo[1,2-a]pyridine) .

Biological Activity

N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H14N4C_{12}H_{14}N_4 and a molecular weight of 226.27 g/mol. Its structure features an imidazo[1,2-a]pyridine moiety, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds exhibited submicromolar inhibitory activity against tumor cell lines, with some derivatives showing IC50 values as low as 0.09 μM to 0.43 μM .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
13kHCC8270.09PI3Kα inhibition
6bA5490.43Cell cycle arrest
6cMCF-70.25Apoptosis induction

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of the PI3Kα pathway. This pathway is crucial for cell survival and proliferation in various cancers. In vitro studies demonstrated that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity:

  • Substituents on the Imidazole Ring : Alkyl groups at specific positions were found to reduce anticancer activity.
  • Amino Group Modifications : The presence of an amino group at the 4-position was critical for maintaining potency.
  • Hydrophobic Interactions : Compounds exhibiting strong hydrophobic interactions with target proteins displayed enhanced activity.

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on the imidazo[1,2-a]pyridine framework. These derivatives were tested against multiple cancer cell lines including HCC827 (lung cancer), A549 (lung cancer), and MCF-7 (breast cancer). The findings revealed that specific modifications led to improved cytotoxicity and selectivity towards certain cancer types .

Table 2: Summary of Case Studies

Study ReferenceCompound TestedCell LinesKey Findings
13kHCC827IC50 = 0.09 μM; PI3Kα inhibition
VariousA549, MCF-7Enhanced activity with specific substitutions

Q & A

Q. What are the recommended synthetic methodologies for N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine?

Methodological Answer: The synthesis of this compound can be achieved via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, enamines, and aromatic aldehydes. Key steps include:

  • One-pot MCRs : Utilize 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole derivatives with malononitrile and aldehydes under solvent-free conditions. This approach minimizes purification steps, as products precipitate directly .
  • Catalyst Reusability : Polyethylene glycol (PEG)-based catalysts (e.g., tetraethylene glycol-bridged 1-vinylimidazolium mesylate) enable efficient synthesis with >85% yield and seven reuse cycles without significant activity loss .

Q. Table 1: Synthesis Optimization Parameters

ComponentReaction ConditionsYield (%)Catalyst Reusability
Benzo[d]imidazole derivativesSolvent-free, 80–100°C70–85Up to 7 cycles
Malononitrile + Aldehydes24–48 hr, no chromatography75–90N/A

Q. How should researchers characterize this compound and validate its purity?

Methodological Answer: Standard characterization involves:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify proton environments (e.g., imidazole NH at δ 11–12 ppm, aromatic protons at δ 6–8 ppm) .
    • IR Spectroscopy : Confirm NH/amine stretches (~3300 cm⁻¹) and nitrile groups (~2200 cm⁻¹) .
  • Mass Spectrometry : Use TOF-MS for precise molecular weight validation (e.g., [M+H]⁺ peaks) .
  • Chromatography : Employ HPLC (≥98% purity) for batch consistency .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antioxidant Assays : DPPH radical scavenging or FRAP assays, with IC₅₀ values compared to ascorbic acid .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Dose-Response Curves : Establish EC₅₀ values for target engagement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • Solvent-Free Systems : Reduce side reactions and simplify purification .
  • Catalyst Screening : Test ionic liquids or PEG-based catalysts to enhance regioselectivity .
  • Temperature Gradients : Optimize stepwise heating (e.g., 50°C → 100°C) to stabilize intermediates .

Q. Table 2: Catalyst Performance Comparison

Catalyst TypeYield (%)ReusabilitySelectivity
PEG-bridged imidazolium857 cyclesHigh
Conventional acid catalysts60–701–2 cyclesModerate

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Orthogonal Assays : Validate bioactivity using both cell-based (e.g., MTT) and biochemical (e.g., kinase inhibition) assays .
  • Batch Reproducibility : Ensure compound purity (>98% via HPLC) and consistent storage conditions (e.g., −20°C under argon) .
  • Meta-Analysis : Compare structural analogs (e.g., imidazo[1,2-a]pyrimidines) to identify structure-activity relationships (SARs) .

Q. What computational strategies predict target binding and off-target effects?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding with imidazole NH and π-π stacking with aromatic groups .
  • ADMET Prediction : Employ SwissADME or pkCSM to assess permeability (e.g., LogP ~2.5) and cytochrome P450 inhibition risks .
  • MD Simulations : Run 100-ns simulations to evaluate binding stability (RMSD <2 Å) .

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